Barium isobutyl maleate
Description
Barium isobutyl maleate is a barium salt derived from isobutyl maleate, a compound formed by the esterification of maleic acid with isobutyl alcohol. Its barium component may enhance thermal stability or catalytic properties, though detailed industrial applications require further research .
Properties
CAS No. |
97280-67-6 |
|---|---|
Molecular Formula |
C16H22BaO8 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
barium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Ba/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b2*4-3-; |
InChI Key |
HPDNAYDSNUFMLL-FDGPNNRMSA-L |
Isomeric SMILES |
CC(COC(=O)/C=C\C(=O)[O-])C.CC(COC(=O)/C=C\C(=O)[O-])C.[Ba+2] |
Canonical SMILES |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium isobutyl maleate can be synthesized through the reaction of maleic anhydride with isobutanol to form isobutyl maleate, which is then reacted with barium hydroxide to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Barium isobutyl maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form barium maleate and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: The ester group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include barium maleate, isobutyl alcohol, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Barium isobutyl maleate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of barium isobutyl maleate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with barium isobutyl maleate, enabling comparative analysis of their properties and toxicological profiles:
Dibutyl Maleate (DBM)
- Structure : Di-n-butyl ester of maleic acid.
- Applications: Widely used as a plasticizer in polymers and as a monomer in organic synthesis.
- Toxicity : Metabolizes into butyl hydrogen maleate and maleic acid, both linked to renal toxicity in animal studies .
- Regulatory Status : Requires hazard labeling due to sensitization risks and organ toxicity.
Isobutyl Hydrogen Maleate
- Structure: Monoester of maleic acid with isobutyl alcohol.
- Toxicity : Shares renal toxicity mechanisms with DBM and maleic acid, supporting read-across hazard assessments .
Maleic Acid/Anhydride
- Structure : Parent dicarboxylic acid of maleate esters.
- Applications : Precursor for resins, coatings, and agricultural chemicals.
- Toxicity : Causes renal tubular necrosis, mirroring effects observed in DBM and its derivatives .
Isobutyl Isobutyrate
- Structure : Ester of isobutyl alcohol and isobutyric acid (unrelated to maleates).
Comparative Data Table
Key Research Findings
Biological Activity
Barium isobutyl maleate is a chemical compound that has garnered attention in various fields, particularly in chemistry and biology, due to its unique structure and potential applications. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources, case studies, and data tables to present a comprehensive overview.
This compound has the molecular formula and a molecular weight of 479.67 g/mol. It is synthesized through the reaction of maleic anhydride with isobutanol, followed by treatment with barium hydroxide. This compound features both the barium ion and the isobutyl group, which contribute to its distinctive chemical reactivity and potential biological interactions .
The biological activity of this compound can be attributed to its interactions with various biomolecules. It may act as a catalyst or reagent in biochemical reactions, influencing enzymatic activities and potentially modulating metabolic pathways. The presence of the barium ion may enhance its interaction with cellular components, while the isobutyl group could affect its solubility and permeability across biological membranes .
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity, particularly in cellular models. For instance, studies have shown that it can modulate nitric oxide production in RAW 264.7 macrophage cells, an indicator of its anti-inflammatory potential. The compound's ability to inhibit lipopolysaccharide-induced nitric oxide production suggests that it may play a role in reducing inflammation .
Cytotoxicity and Safety
Preliminary investigations into the cytotoxic effects of this compound reveal that it does not exhibit significant cytotoxicity at effective concentrations. This characteristic makes it a candidate for further exploration in therapeutic applications where safety is paramount .
Case Studies
- Anti-Inflammatory Activity : A study focused on the anti-inflammatory properties of various extracts from Cymbaria daurica, which contains compounds similar to this compound. The extracts demonstrated significant inhibition of inflammatory markers in cellular assays, suggesting that similar compounds could have comparable effects .
- Drug Delivery Systems : Research is ongoing to explore the use of this compound in drug delivery systems. Its unique chemical properties may allow for enhanced delivery mechanisms for therapeutic agents, particularly in targeting inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing barium isobutyl maleate with high purity, and how can stoichiometric control be optimized?
- Methodological Answer : Synthesis requires precise stoichiometric ratios of maleic acid and isobutanol, followed by neutralization with barium hydroxide. Purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to remove unreacted precursors. Monitor reaction progress using pH titration and FTIR to confirm esterification completion . For reproducibility, document temperature, solvent polarity, and agitation rates, as minor deviations can alter crystal structure .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identify ester carbonyl stretches (~1740 cm⁻¹) and barium-oxygen bonds (<500 cm⁻¹) .
- NMR : Use ¹H NMR in DMSO-d₆ to resolve isobutyl protons (δ 0.9–1.1 ppm) and maleate vinyl protons (δ 6.2–6.4 ppm) .
- XRD : Confirm crystal lattice parameters; compare with databases (e.g., ICDD PDF-4+) for phase purity .
- HPLC : Quantify residual monomers using a C18 column and UV detection at 210 nm .
Q. How should researchers design experiments to assess the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and measure solubility via gravimetric analysis. Monitor stability using accelerated aging studies (40–60°C, 75% RH) with periodic FTIR/XRD to detect hydrolysis or decomposition. Include control samples with inert atmospheres to isolate oxidative degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of formation) of this compound?
- Methodological Answer : Cross-validate data using multiple techniques:
- DSC for melting point determination (heating rate 5°C/min under N₂).
- Compare computational models (DFT or MD simulations) with experimental calorimetry data.
- Replicate studies using identical synthesis/purification protocols to isolate methodological variability . Publish raw datasets and instrumental parameters to enable meta-analyses .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in catalytic or polymeric systems?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electron density maps and HOMO-LUMO gaps, predicting sites for nucleophilic/electrophilic attacks .
- Molecular Dynamics : Simulate polymer matrix interactions (e.g., with PVC or polyesters) using force fields like OPLS-AA to assess compatibility and phase segregation risks .
- Validate models with experimental rheological or tensile strength data .
Q. What experimental designs minimize confounding variables when studying this compound’s role in hybrid material composites?
- Methodological Answer :
- Use a fractional factorial design to test variables: filler concentration (5–20 wt%), dispersion method (sonication vs. mechanical stirring), and curing temperature.
- Characterize composites with SEM-EDS for barium distribution homogeneity and TGA for thermal degradation thresholds.
- Include a negative control (unfilled polymer) and reference standards (e.g., barium sulfate composites) .
Q. How should researchers address discrepancies in toxicity profiles reported for this compound in biomedical studies?
- Methodological Answer :
- Conduct dose-response assays (e.g., MTT or Ames tests) across multiple cell lines (HEK293, HepG2) and bacterial strains.
- Compare results with structurally analogous compounds (e.g., barium ethyl maleate) to isolate toxicity mechanisms.
- Publish full protocols for cell culture conditions, exposure times, and solvent controls (e.g., DMSO concentrations ≤0.1%) to reduce reproducibility issues .
Data Presentation & Analysis Guidelines
- Tables : Include error margins (e.g., ±SD) and statistical significance (p-values) for replicated experiments .
- Figures : Use normalized axes (e.g., % degradation vs. time) in stability studies; annotate XRD peaks with Miller indices .
- Supplemental Materials : Provide raw NMR/FTIR spectra, computational input files, and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
